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Abstract
This technical guide provides a summary of available spectroscopic information for the

compound 5-Amino-2,4-difluorophenol (CAS No. 113512-71-3). Despite a comprehensive

search of publicly available databases and literature, experimental Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound

could not be located. This document addresses this data gap by presenting the known physical

and chemical properties of 5-Amino-2,4-difluorophenol. Furthermore, as a proxy for

understanding its potential spectroscopic characteristics, this guide provides detailed

experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This

information is intended to serve as a valuable reference point for researchers working with and

synthesizing fluorinated aminophenols.

Introduction to 5-Amino-2,4-difluorophenol
5-Amino-2,4-difluorophenol is a fluorinated aromatic compound with potential applications as

a building block in medicinal chemistry and materials science.[1] The presence of fluorine

atoms can significantly influence a molecule's physicochemical properties, such as its acidity,

basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of

C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] It is described as a solid at room

temperature.[1]
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Spectroscopic Data (Representative Isomer: 4-
Amino-2,5-difluorophenol)
As experimental spectroscopic data for 5-Amino-2,4-difluorophenol is not readily available,

we present the data for its isomer, 4-Amino-2,5-difluorophenol (CAS No. 120103-19-7), to

provide an illustrative example of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 4-Amino-2,5-difluorophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.03 s 1H OH

6.64-6.53 m 1H Ar-H

4.67 s 2H NH₂

Solvent: DMSO-d₆

¹³C NMR Data for 4-Amino-2,5-difluorophenol

Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol,

a table for these values cannot be provided at this time.

Infrared (IR) Spectroscopy
Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched

resources. However, the expected characteristic absorption bands for the functional groups

present in the molecule are listed below.

Predicted IR Absorption Bands for Aminophenols
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 O-H, N-H Stretching

1620-1560 N-H Bending

1500-1400 C=C Aromatic Ring Stretching

1300-1200 C-O Stretching

1250-1000 C-F Stretching

1200-1000 C-N Stretching

Mass Spectrometry (MS)
The exact mass of 5-Amino-2,4-difluorophenol is 145.0339 g/mol . In a mass spectrum, one

would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation

patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic compounds like aminophenols.

NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency

(e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard.

IR Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded

over a typical range of 4000-400 cm⁻¹.
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Mass Spectrometry
Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or

Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it

is bombarded with a high-energy electron beam, causing ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

discussed.

NMR Spectroscopy Workflow

Sample Preparation
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Click to download full resolution via product page

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR Spectroscopy Workflow
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Caption: General workflow for Infrared (IR) spectroscopy.
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Mass Spectrometry Workflow

Sample Introduction Ionization
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Caption: General workflow for Mass Spectrometry (MS).

Conclusion
While direct experimental spectroscopic data for 5-Amino-2,4-difluorophenol remains elusive

in the public domain, this guide provides a foundational understanding of its properties and

expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along

with generalized experimental protocols and workflows, offers a valuable resource for

researchers in the field. It is recommended that researchers synthesizing or working with 5-
Amino-2,4-difluorophenol perform their own analytical characterization to obtain definitive

spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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